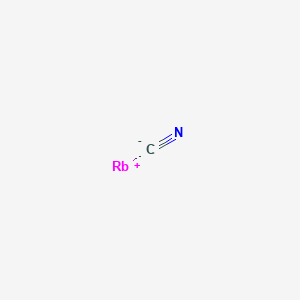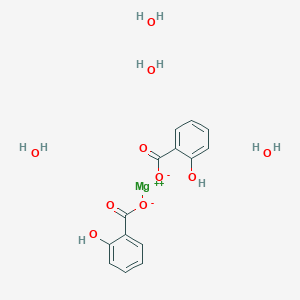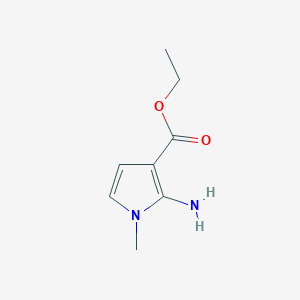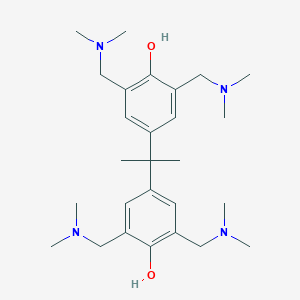
4,4'-(propane-2,2-diyl)bis(2,6-bis((dimethylamino)methyl)phenol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 4,4’-(1-methylethylidene)bis[2,6-bis[(dimethylamino)methyl]- is a complex organic compound with significant applications in various fields. It is known for its unique chemical structure and properties, making it a valuable compound in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4,4’-(1-methylethylidene)bis[2,6-bis[(dimethylamino)methyl]- typically involves the reaction of phenol with formaldehyde and dimethylamine under controlled conditions. The reaction is catalyzed by an acid or base, and the temperature and pressure are carefully monitored to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The process involves the use of high-purity starting materials and advanced purification techniques to remove any impurities.
化学反应分析
Types of Reactions
Phenol, 4,4’-(1-methylethylidene)bis[2,6-bis[(dimethylamino)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines. Substitution reactions can produce a wide range of derivatives with different functional groups.
科学研究应用
Phenol, 4,4’-(1-methylethylidene)bis[2,6-bis[(dimethylamino)methyl]- has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of high-performance materials, such as resins and coatings.
作用机制
The mechanism of action of Phenol, 4,4’-(1-methylethylidene)bis[2,6-bis[(dimethylamino)methyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Bisphenol A: A widely used compound with similar structural features but different functional groups.
Bisphenol S: Another related compound with distinct chemical properties and applications.
Bisphenol F: Known for its use in epoxy resins and other industrial applications.
Uniqueness
Phenol, 4,4’-(1-methylethylidene)bis[2,6-bis[(dimethylamino)methyl]- stands out due to its unique combination of dimethylamino groups and phenolic structure
属性
CAS 编号 |
16224-36-5 |
|---|---|
分子式 |
C27H44N4O2 |
分子量 |
456.7 g/mol |
IUPAC 名称 |
4-[2-[3,5-bis[(dimethylamino)methyl]-4-hydroxyphenyl]propan-2-yl]-2,6-bis[(dimethylamino)methyl]phenol |
InChI |
InChI=1S/C27H44N4O2/c1-27(2,23-11-19(15-28(3)4)25(32)20(12-23)16-29(5)6)24-13-21(17-30(7)8)26(33)22(14-24)18-31(9)10/h11-14,32-33H,15-18H2,1-10H3 |
InChI 键 |
LLIYAFSMVQLZQF-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC(=C(C(=C1)CN(C)C)O)CN(C)C)C2=CC(=C(C(=C2)CN(C)C)O)CN(C)C |
规范 SMILES |
CC(C)(C1=CC(=C(C(=C1)CN(C)C)O)CN(C)C)C2=CC(=C(C(=C2)CN(C)C)O)CN(C)C |
Key on ui other cas no. |
16224-36-5 |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B107589.png)

![[1-Hydroxy-1-(4-methylphenyl)propan-2-yl]azanium chloride](/img/structure/B107593.png)

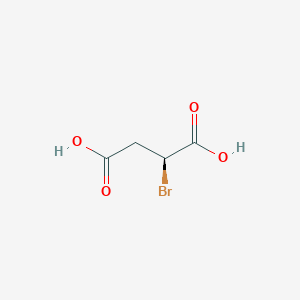
![ethoxy-[[ethoxy(ethyl)phosphinothioyl]sulfanylmethylsulfanylmethylsulfanyl]-ethyl-sulfanylidene-λ5-phosphane](/img/structure/B107602.png)

